2-Chloronaphtho[2,3-d]thiazole
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Overview
Description
2-Chloronaphtho[2,3-d]thiazole is a heterocyclic compound that features a naphthalene ring fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloronaphtho[2,3-d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronaphthalene-1-thiol with α-haloketones in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Chloronaphtho[2,3-d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of the chlorine atom, nucleophilic substitution reactions are common.
Oxidation and Reduction: The thiazole ring can participate in redox reactions, leading to various derivatives.
Cyclization Reactions: The compound can form additional rings through cyclization reactions with suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Cyclization: Catalysts such as palladium or copper salts are often used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different physical and chemical properties depending on the substituents introduced.
Scientific Research Applications
2-Chloronaphtho[2,3-d]thiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions, providing insights into biochemical pathways.
Mechanism of Action
The mechanism by which 2-Chloronaphtho[2,3-d]thiazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromonaphtho[2,3-d]thiazole
- 2-Iodonaphtho[2,3-d]thiazole
- 2-Fluoronaphtho[2,3-d]thiazole
Uniqueness
2-Chloronaphtho[2,3-d]thiazole is unique due to the presence of the chlorine atom, which influences its reactivity and interaction with biological targets. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative often exhibits different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in various research fields.
Properties
Molecular Formula |
C11H6ClNS |
---|---|
Molecular Weight |
219.69 g/mol |
IUPAC Name |
2-chlorobenzo[f][1,3]benzothiazole |
InChI |
InChI=1S/C11H6ClNS/c12-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H |
InChI Key |
ZWZUSUKRRBOOJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=C(S3)Cl |
Origin of Product |
United States |
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